Enantiomeric Purity vs. Racemate: Impact on Effective Concentration and Reaction Outcomes
The (S)-enantiomer is available at a minimum purity of 97-98% . In contrast, using the racemic mixture (CAS 67081-98-5) introduces a 1:1 ratio of (S)- and (R)-enantiomers. In any chiral recognition event (e.g., enzyme active site, receptor binding pocket), only one enantiomer is typically active. The racemate thus presents a 50% reduction in the concentration of the desired active species and can introduce confounding effects from the distomer. Procuring the single (S)-enantiomer ensures that 100% of the material is the intended bioactive stereoisomer, directly improving assay signal-to-noise and reducing the need for additional purification steps.
| Evidence Dimension | Active Enantiomer Content |
|---|---|
| Target Compound Data | ≥97% (S)-enantiomer purity |
| Comparator Or Baseline | Racemic mixture (CAS 67081-98-5) contains 50% (S)- and 50% (R)-enantiomer |
| Quantified Difference | Approximately 1.94-1.96x higher concentration of active (S)-enantiomer per unit mass |
| Conditions | Vendor Certificate of Analysis specification |
Why This Matters
For stereospecific applications, the racemate effectively delivers only half the desired active material per gram, increasing procurement and purification costs.
